molecular formula C7H8INO2S B1298369 N-(2-iodophenyl)methanesulfonamide CAS No. 116547-92-3

N-(2-iodophenyl)methanesulfonamide

Cat. No.: B1298369
CAS No.: 116547-92-3
M. Wt: 297.12 g/mol
InChI Key: LDYJASRWKZXTBH-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)methanesulfonamide: is a sulfonamide derivative of iodobenzene. It is known for its pharmacological and biological activities. The compound has a molecular formula of C₇H₈INO₂S and a molecular weight of 297.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)methanesulfonamide typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-iodophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N-(2-bromophenyl)methanesulfonamide
  • N-(2-chlorophenyl)methanesulfonamide
  • N-(2-fluorophenyl)methanesulfonamide

Comparison: N-(2-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which can engage in specific interactions like halogen bonding. This property can enhance its biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine also contribute to its distinct chemical behavior .

Biological Activity

N-(2-iodophenyl)methanesulfonamide is a sulfonamide derivative characterized by its unique structural features, including the presence of an iodine atom and a methanesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉INO₂S. Its structure includes:

  • Iodine Atom : Enhances reactivity and potential interactions with biological targets.
  • Methanesulfonamide Group : Contributes to solubility and interaction capabilities in various environments.

The presence of the iodine atom allows for unique interactions such as halogen bonding, which can significantly influence the compound's biological activity compared to its bromine or chlorine analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with various biological molecules, affecting their function and modulating biochemical pathways.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's interactions with proteins and nucleic acids.

These interactions may lead to various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. The unique structural features of this compound may enhance its efficacy compared to traditional sulfonamides .

Anticancer Potential

This compound has been explored for its anticancer properties. The compound's ability to modulate cell signaling pathways and induce apoptosis in cancer cells has been documented. Research suggests that the iodine substitution may enhance its interaction with molecular targets involved in cancer progression.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-bromophenyl)methanesulfonamideContains bromine instead of iodineModerate antimicrobial activity
N-(2-chlorophenyl)methanesulfonamideContains chlorine; lower reactivityLimited antimicrobial effects
N-(2-fluorophenyl)methanesulfonamideContains fluorine; less polarizabilityMinimal biological activity

The presence of iodine in this compound enhances its reactivity and biological interactions compared to these analogs, potentially leading to improved therapeutic outcomes.

Case Studies

Recent studies have highlighted the medicinal properties of this compound derived from natural sources like makhana (fox nut). Researchers at Bihar Agricultural University identified this compound as a bioactive component in makhana, suggesting its therapeutic potential in enhancing health benefits beyond dietary value . This discovery reflects the growing interest in exploring natural products for pharmaceutical applications.

Properties

IUPAC Name

N-(2-iodophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYJASRWKZXTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354720
Record name N-(2-iodophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116547-92-3
Record name N-(2-iodophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-iodophenyl)methanesulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (4.4 mL, 57 mmol) was added to a 0° C. dichloromethane (200 mL) solution containing 2-iodoaniline (5.0 g, 23 mmol) and triethylamine (9.6 mL, 69 mmol). The resulting mixture was stirred for 90 minutes, washed with HCl (0.5 M). The organics were separated then dried over sodium sulfate and concentrated in vacuo. The residue was then treated with potassium hydroxide (2.0 M in 1:1 methanol:water, 75 mL) for 30 min. This material was then diluted with dichloromethane and washed with HCl (1.0 N, 300 mL). The organics were separated then dried over sodium sulfate and concentrated to provide the title compound (5.15 g) as a tan solid.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the mixture of the 2-iodo-4-chloroaniline (5.0 g, 20 mmol) and triethylamine (8.3 mL, 60 mmol) in methylene chloride (200 mL), the solution of methanesulfonyl chloride (3.4 mL, 44 mmol) was added slowly. The solution then was stirred at room temperature for 2 h. After being washed by HCl solution (0.5 N, 2×100 mL), NaOH solution (0.5 N, 2×100 mL), brine (100 mL), the organic layer was dried over Na2SO4 and concentrated providing the title compound (6.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of N-(2-iodophenyl)methanesulfonamide in the presented research?

A1: this compound serves as a crucial starting material in the one-step synthesis of 2-substituted 1-methylsulfonylindoles. [] This reaction, facilitated by a palladium catalyst, involves the interaction of this compound with terminal acetylenes. This method provides a direct route to access a range of 1-methylsulfonylindoles with diverse functionalities at the 2-position, including hydroxmethyl, 2-hydroxyethyl, diethoxymethyl, and 2-ethoxycarbonylethyl groups. []

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